molecular formula C21H19FN6O2 B11191274 N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B11191274
M. Wt: 406.4 g/mol
InChI Key: ZEADOQHQTTVJLG-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, an oxadiazole ring, and an imidazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its fluorobenzyl group, oxadiazole ring, and imidazole carboxamide moiety collectively contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C21H19FN6O2/c1-13(2)19-26-21(30-27-19)15-7-8-18(23-10-15)28-11-17(25-12-28)20(29)24-9-14-5-3-4-6-16(14)22/h3-8,10-13H,9H2,1-2H3,(H,24,29)

InChI Key

ZEADOQHQTTVJLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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